(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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Overview
Description
(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound characterized by its unique structure, which includes a pyrazolo-pyridinyl group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the pyrazolo-pyridinyl group and the subsequent attachment to the tetrahydrofuran ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-(+)-BIS(DI-TERT-BUTYLPHOSPHINO)BUTANE: A compound with a similar stereochemistry but different functional groups and applications.
Other Pyrazolo-Pyridinyl Derivatives: Compounds with similar core structures but different substituents, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H11F6N3O4 |
---|---|
Molecular Weight |
387.23 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H11F6N3O4/c14-12(15,16)5-1-7(13(17,18)19)21-10-4(5)2-20-22(10)11-9(25)8(24)6(3-23)26-11/h1-2,6,8-9,11,23-25H,3H2/t6-,8-,9-,11-/m1/s1 |
InChI Key |
LLZQXLRKGIDWIY-PNHWDRBUSA-N |
Isomeric SMILES |
C1=C(C2=C(N=C1C(F)(F)F)N(N=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C(F)(F)F |
Canonical SMILES |
C1=C(C2=C(N=C1C(F)(F)F)N(N=C2)C3C(C(C(O3)CO)O)O)C(F)(F)F |
Origin of Product |
United States |
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